molecular formula C17H20ClNO3 B5256263 ethyl 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-3-carboxylate

ethyl 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-3-carboxylate

Cat. No.: B5256263
M. Wt: 321.8 g/mol
InChI Key: GSROPAUUWRMAFY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-3-carboxylate is a synthetic organic compound with a complex structure It contains a piperidine ring, a chlorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-3-carboxylate typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step involves the use of a chlorophenyl derivative, which is reacted with the piperidine ring under specific conditions.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(E)-3-(3-chlorophenyl)prop-2-enoyl]piperidine-3-carboxylate
  • Ethyl 1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidine-3-carboxylate

Uniqueness

Ethyl 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-3-carboxylate is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications.

Properties

IUPAC Name

ethyl 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c1-2-22-17(21)14-7-5-11-19(12-14)16(20)10-9-13-6-3-4-8-15(13)18/h3-4,6,8-10,14H,2,5,7,11-12H2,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSROPAUUWRMAFY-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCCN(C1)C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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